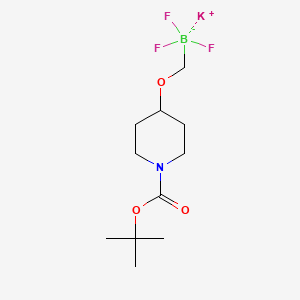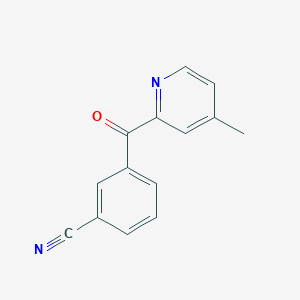
(1-Benzyl-3-fluoro-3-piperidyl)methanamine
Vue d'ensemble
Description
“(1-Benzyl-3-fluoro-3-piperidyl)methanamine” is a chemical compound with the CAS number 1185749-68-1 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of “this compound” can be achieved from 3-Piperidinemethanamine, 3-fluoro-1-(phenylmethyl)-, 2,2,2-trifluoroacetate (1:1) .Molecular Structure Analysis
The molecular formula of “this compound” is C13H19FN2 . The molecular weight is 222.3 .Applications De Recherche Scientifique
Biased Agonists for Serotonin Receptors
Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine has highlighted their potential as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrate a preference for ERK1/2 phosphorylation over other signal transduction pathways, showing high receptor affinity and selectivity, which suggests they could be promising candidates for antidepressant drugs. The synthesis of these compounds involves a detailed understanding of receptor pharmacology and aims to develop treatments with fewer side effects by targeting specific receptor subtypes or signaling pathways. The study by Sniecikowska et al. (2019) is particularly relevant in this context, as it provides insight into the pharmacological profile and therapeutic potential of these compounds (Sniecikowska et al., 2019).
Radiolabeled Ligands for Neuroimaging
The development and evaluation of piperidyl and pyrrolidyl benzilates, as explored in studies like that by Skaddan et al. (2000), involve synthesizing compounds for use as in vivo ligands for muscarinic acetylcholine receptors. This research aims at creating radiolabeled compounds that can serve as probes for neuroimaging, facilitating the study of neurotransmitter systems in living organisms. Such compounds have applications in diagnosing and researching neurological conditions and understanding receptor dynamics in the brain (Skaddan et al., 2000).
Synthesis and Reactivity Studies
Research into the synthesis and reactivity of fluorinated aziridines, as conducted by Verniest et al. (2007), provides foundational knowledge for chemists working with fluorinated organic compounds. Such studies not only contribute to the field of organic synthesis but also open up possibilities for creating novel compounds with specific biological activities. The distinct reactivity patterns of mono- and difluoroaziridines underscore the importance of understanding compound behavior for the development of new pharmaceuticals or materials (Verniest et al., 2007).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds have been known to target kinases such as chk1 and chk2 .
Mode of Action
Benzylic compounds typically react via sn1 or sn2 pathways . The compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
It is known that tertiary aliphatic amines can be biotransformed into tertiary amine oxides .
Pharmacokinetics
The compound’s molecular weight of 2223 may influence its bioavailability.
Result of Action
Similar compounds have shown enhancement in activity for relaxation effects on preconstricted aortic rings .
Analyse Biochimique
Biochemical Properties
(1-Benzyl-3-fluoro-3-piperidyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind to specific enzyme active sites, potentially inhibiting or activating their catalytic functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of this compound to its target molecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, this compound can affect the expression of specific genes, either upregulating or downregulating their transcription, which in turn impacts cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding may result in enzyme inhibition or activation, depending on the specific interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and organ dysfunction. Threshold effects are often observed, where a certain dosage level must be reached before significant biological effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body. These metabolic processes can affect the compound’s bioavailability and efficacy. For instance, this compound may undergo N-dealkylation, hydroxylation, and other modifications that influence its activity and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological effects. This compound can be transported across cell membranes by specific transporters or binding proteins, which determine its localization and accumulation in different cellular compartments. The distribution of this compound can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
(1-benzyl-3-fluoropiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c14-13(10-15)7-4-8-16(11-13)9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHUWSZENOUOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678329 | |
| Record name | 1-(1-Benzyl-3-fluoropiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185749-68-1 | |
| Record name | 1-(1-Benzyl-3-fluoropiperidin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[4-({[2-(pyridin-3-yl)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B1463215.png)






